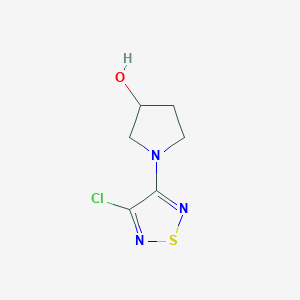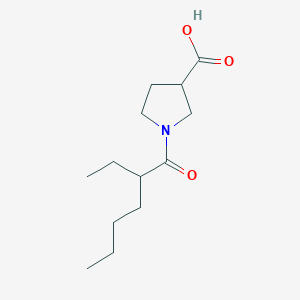![molecular formula C15H24N2O B1468724 (2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine CAS No. 1480397-22-5](/img/structure/B1468724.png)
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine” is a chemical compound with the molecular formula C15H24N2O . It has a molecular weight of 248.37 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-N-[(4-phenyl-4-piperidinyl)methyl]ethanamine . The InChI code is 1S/C15H24N2O/c1-18-12-11-17-13-15(7-9-16-10-8-15)14-5-3-2-4-6-14/h2-6,16-17H,7-13H2,1H3 .
Aplicaciones Científicas De Investigación
Palladium(II) and Platinum(II) Complexes for Potential Anticancer Applications
A study by Ghani and Mansour (2011) elaborated on the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, which are potential anticancer compounds. The structures of these complexes were elucidated using a variety of physico-chemical techniques, and their antibacterial and cytotoxic activities were evaluated against several cancer cell lines, showing comparable activity to cis-platin (Ghani & Mansour, 2011).
Manganese(II) Complexes with Enhanced Solubility
Wu et al. (2004) synthesized and characterized manganese(II) complexes of 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm, demonstrating the structures and magnetism of these complexes. This study presents a significant step towards understanding the coordination chemistry of manganese(II) with ligands possessing methoxyalkyl arms (Wu et al., 2004).
Reaction Studies Involving Methoxyethyl and Related Amines
Various studies have focused on reactions involving methoxyethyl and related amines, exploring their reactivity and potential applications. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to a novel class of cyclic phosphonic analogues, offering insights into the chemistry of these compounds and their potential uses (Elż & Slawomir, 1999).
Antidepressant-like Effects of Neurokinin Receptor Antagonists
Research by Dableh et al. (2005) investigated the antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in rats, exploring the potential therapeutic applications of these compounds in treating depression. This study highlights the broader pharmacological potential of similar amine structures (Dableh et al., 2005).
Propiedades
IUPAC Name |
2-methoxy-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-12-11-17-13-15(7-9-16-10-8-15)14-5-3-2-4-6-14/h2-6,16-17H,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVVZLGSOGGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1(CCNCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














